Quinazoline derivatives have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The compound 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, a derivative of quinazoline, is of particular interest in this context. Quinazoline and its derivatives have been extensively studied for their potential therapeutic applications, including their roles as inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), antihyperlipidemic agents, antitumor agents, antiemetic, and gastrointestinal motility enhancers, as well as their cytotoxic activities against various cancer cell lines12345.
Quinazoline derivatives have been synthesized and evaluated for their antihyperlipidemic activity. Compounds with specific substitutions have shown significant effects in reducing serum cholesterol and triglyceride levels, as well as increasing HDL levels, indicating their potential as antihyperlipidemic molecules2.
The antitumor potential of quinazoline derivatives has been investigated through the synthesis of compounds with chlorophenylamino and methoxy groups. These compounds have demonstrated antiproliferative activity against Bcap-37 cells, suggesting their use as antitumor agents3.
Quinazoline derivatives have also been explored for their gastrointestinal prokinetic and antiemetic activities. Some derivatives have shown to enhance gut peristaltic activity and inhibit cisplatin-induced emesis, which could be beneficial in the development of new treatments for gastrointestinal disorders4.
The cytotoxic activity of quinazoline derivatives has been assessed using in vitro cytotoxicity assays. Novel series of quinazoline derivatives have been identified as potential anticancer agents, expanding the therapeutic applications of these compounds5.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline class of heterocyclic organic compounds. It is characterized by a chlorine atom at the 4-position and two methoxyethoxy groups at the 6 and 7 positions of the quinazoline ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer pathways.
The compound is synthesized through various chemical methods, primarily involving the modification of quinazoline derivatives. It serves as an intermediate in the synthesis of other pharmaceutical agents, notably Erlotinib hydrochloride, which is used in cancer treatment.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is classified as:
The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline typically involves several key steps:
In industrial settings, these reactions are optimized to enhance yield and purity, often utilizing automated systems for efficiency. The typical yield reported for this synthesis can reach up to 92% under optimal conditions .
The molecular formula for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is C₁₄H₁₈ClN₃O₄. The structure features:
The compound's molecular weight is approximately 303.76 g/mol. Its structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline can undergo several chemical reactions:
For nucleophilic substitution reactions, typical reagents include:
Oxidation reactions may involve hydrogen peroxide, while sodium borohydride can be used for reductions .
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline acts primarily as an inhibitor targeting Aurora Kinase 2 and Platelet-Derived Growth Factor receptors.
The mechanism involves binding to the active sites of these kinases, thereby disrupting their normal functions and leading to:
This action primarily affects the cell cycle pathway where Aurora Kinase 2 plays a critical role in transitioning from G2 to M phase.
Relevant analyses often include melting point determination and spectral analysis to confirm purity and identity .
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline has significant applications in scientific research:
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a halogenated heterocyclic compound with systematic IUPAC name 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. Its molecular formula is C₁₄H₁₇ClN₂O₄, corresponding to a molecular weight of 312.75 g/mol [2] [3]. The structure features:
The SMILES notation is COCCOC₁=C(C=C₂C(=C₁)C(=NC=N₂)Cl)OCCOC, and the InChIKey is ZPJLDMNVDPGZIU-UHFFFAOYSA-N [3] . Physicochemically, it presents as a white to light yellow crystalline powder with a melting point of 105–107°C. It is soluble in dimethyl sulfoxide (≥20 mg/mL) but exhibits limited water solubility [2] [3]. Key spectral identifiers include a predicted boiling point of 446.7±45.0°C and pKa of 0.54±0.30 [3].
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇ClN₂O₄ |
Molecular Weight | 312.75 g/mol |
Appearance | White to light yellow crystals |
Melting Point | 105–107°C |
Solubility (DMSO) | ≥20 mg/mL |
Storage Conditions | 0–8°C (sealed, dry) |
XLogP3 | 2.1 |
Quinazoline derivatives gained prominence in the late 20th century due to their biological relevance. The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline emerged from efforts to optimize kinase inhibitor intermediates. Early synthetic routes faced efficiency challenges, such as:
Advancements post-2000 focused on convergent strategies to bypass intermediate isolations. A 2007 patent (WO2007138613A2) demonstrated a streamlined approach using 3,4-dihydroxybenzaldehyde as the starting material, achieving higher yields through sequential etherification, nitration, reduction, and cyclization steps [5] [9]. This innovation reduced production costs and eliminated handling of pyrophoric reagents. Commercial availability expanded post-2010, with suppliers like ChemImpex and MedChemExpress listing it as a research chemical [2] [6].
This compound serves as a pivotal precursor for receptor tyrosine kinase inhibitors, most notably Erlotinib hydrochloride (marketed as Tarceva® for non-small cell lung cancer). Its synthetic utility stems from:
Table 2: Key Synthetic Applications
Application | Target Compound | Significance |
---|---|---|
Erlotinib Synthesis | Erlotinib Hydrochloride | FDA-approved EGFR inhibitor |
Kinase Inhibitor Development | Dual RTK/HDAC inhibitors | Experimental anticancer agents |
Structure-Activity Studies | Quinazoline analogs | Optimization of selectivity profiles |
Industrial production employs high-yield chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one using phosphorus oxychloride (POCl₃), achieving up to 92% yield under optimized conditions [5] [9]. The compound’s role extends beyond oncology to agricultural chemistry (crop protection agents) and material science, where its heterocyclic core contributes to polymer stabilization [2] [8].
As a pharmaceutical intermediate, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is monitored for impurities during Erlotinib production. Common impurities include:
Table 3: Common Impurities in Commercial Batches
Impurity Synonym | Structural Feature | Origin |
---|---|---|
Erlotinib Intermediate VI | Quinazolinone analog | Incomplete chlorination |
Erlotinib Impurity 27 | Hydrolyzed ether side chain | Moisture exposure |
CP-335963 | Alternate naming convention | Synthetic byproducts |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8